PI3-Kinase p110α Inhibitory Potency: pKi 9.30 Against Class-Leading Benchmark
In a direct head-to-head study of thienobenzoxepin-based PI3-kinase inhibitors, the target compound (reported as ZINC000095583076) demonstrated a pKi of 9.30 against the human PI3-kinase p110-alpha catalytic subunit (PIK3CA), equivalent to a Ki of approximately 0.5 nM [1]. This places the compound among the most potent inhibitors in the series. While the study primarily evaluated amide isosteric replacements, the target compound's diphenylacetamide moiety was a critical contributor to maintaining high affinity while allowing lipophilic deconstruction of the arene [2]. Comparator compounds in the same publication with altered amide conformations showed substantially reduced potency, underscoring the importance of the specific acetamide geometry present in this compound.
| Evidence Dimension | PI3-kinase p110α inhibition potency (pKi) |
|---|---|
| Target Compound Data | pKi = 9.30 (Ki ≈ 0.5 nM) |
| Comparator Or Baseline | Series-internal comparators with alternative amide isosteres showed lower affinity; specific values reported in Staben et al. 2013, Table 1. |
| Quantified Difference | Maintained high potency while enabling lipophilicity-neutral MW reduction vs. aniline amide series |
| Conditions | Biochemical inhibition assay using recombinant human PI3K p110α/p85α. |
Why This Matters
This sub-nanomolar PI3Kα potency supports selection of this compound for PI3K pathway studies and kinase inhibitor development, where maintaining target engagement while optimizing physicochemical properties is critical.
- [1] Staben ST, et al. Cis-amide isosteric replacement in thienobenzoxepin inhibitors of PI3-kinase. Bioorg Med Chem Lett. 2013;23(3):897-901. doi:10.1016/j.bmcl.2012.10.121. PMID: 23265894. View Source
- [2] ZINC15 Database. Substance ZINC000095583076. ChEMBL CHEMBL2321704. pKi 9.30 for PI3-kinase p110-alpha. Accessed April 2026. View Source
